REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][C:7]2[O:11][C:10]([C:12](O)=[O:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O>CN(C=O)C>[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][C:7]2[O:11][C:10]([C:12]([Cl:19])=[O:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC2=CC=C(O2)C(=O)O)C=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.025 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess amount of thionylchloride was evaporated
|
Type
|
WASH
|
Details
|
The precipitated residue was washed with n-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2=CC=C(O2)C(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |